N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1H-Pyrrolo[2,3-b]pyridine derivatives have been studied for their potential in cancer therapy. They have shown potent activities against FGFR1, 2, and 3 . One of the derivatives was discovered as a potent type II CDK8 inhibitor, which exhibited potent kinase activity and could significantly inhibit tumor growth .
Scientific Research Applications
Cancer Therapy
The compound has shown potential in cancer therapy. Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . A series of 1H-pyrrolo[2,3-b]pyridine derivatives, which include the compound , have shown potent activities against FGFR1, 2, and 3 .
Inhibition of Cell Proliferation
The compound has been found to inhibit cell proliferation. In vitro, it inhibited breast cancer 4T1 cell proliferation .
Induction of Apoptosis
The compound has been found to induce apoptosis. In vitro, it induced apoptosis in breast cancer 4T1 cells .
Inhibition of Cell Migration
The compound has been found to inhibit cell migration. It significantly inhibited the migration of 4T1 cells .
Inhibition of Cell Invasion
The compound has been found to inhibit cell invasion. It significantly inhibited the invasion of 4T1 cells .
Potential Lead Compound for Drug Development
The compound, with its low molecular weight, would be an appealing lead compound beneficial to subsequent optimization . This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .
properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c23-17(18-21-14-6-1-2-7-15(14)24-18)20-10-4-11-22-12-8-13-5-3-9-19-16(13)22/h1-3,5-9,12H,4,10-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUZEVGIENPTEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCCN3C=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.